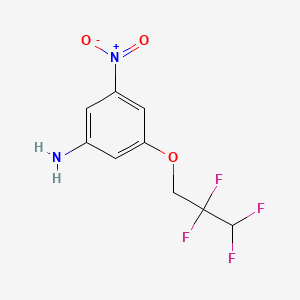

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is a chemical compound with the formula C9H8F4N2O3 . It is used for research purposes . The molecular weight of this compound is 268.17 .

Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline consists of a benzene ring substituted with a nitro group and an aniline group . The aniline group is further substituted with a tetrafluoropropoxy group .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Catalytic Hydrogenation of Nitroarenes : This chemical is involved in the catalytic hydrogenation of nitroarenes, an environmentally friendly technology for producing anilines. Anilines are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. The process uses catalysts like FeOx-supported platinum to achieve high activity and selectivity (Wei et al., 2014).

Chemoselective Transfer Hydrogenation : Chemoselective transfer hydrogenation of functionalized nitroarenes to anilines is another significant application. Cobalt oxide-based nanomaterials are employed as catalysts for this process. This is crucial for synthesizing diverse chemicals like pigments and pharmaceuticals (Jagadeesh et al., 2015).

Organic Chemistry and Drug Synthesis

Synthesis of Nilotinib Intermediates : The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, illustrates the role of similar compounds in pharmaceutical synthesis. This process involves several steps, including fluorination and substitution reactions (Yang Shijing, 2013).

Synthesis of SF5-Containing Benzimidazoles : Direct amination of nitro(pentafluorosulfanyl)benzenes, followed by reduction, provides a method for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These are important for various chemical and pharmaceutical applications (Pastýříková et al., 2012).

Radiation Chemistry

- Radiation Chemistry in Solvent Extraction : The radiation-chemical robustness of similar compounds is essential in the design of extraction systems for nuclear waste solutions. This includes studying their behavior under irradiation and identifying major radiolysis products, which is vital for ensuring efficient and safe solvent extraction processes (Swancutt et al., 2011).

Spectroscopic Studies

- Vibrational Spectroscopic Studies : Research includes vibrational spectroscopic studies and ab initio calculations on similar compounds. This helps in understanding their molecular and electronic properties, which is crucial in various areas of chemical research (Mary et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPGJWMGPAHCGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide](/img/structure/B2409333.png)

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2409344.png)